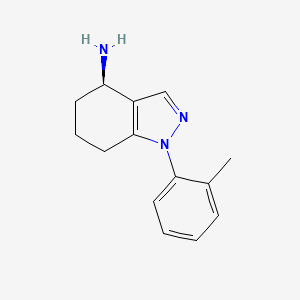
(R)-1-(o-Tolyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(o-Tolyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is a chiral compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes an indazole ring fused with a tetrahydroamine group and an o-tolyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(o-Tolyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine typically involves the condensation of o-tolyl hydrazine with a suitable ketone or aldehyde, followed by cyclization and reduction steps. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. For example, the condensation of o-tolyl hydrazine with cyclohexanone in the presence of an acid catalyst can yield the desired indazole derivative.
Industrial Production Methods
On an industrial scale, the production of ®-1-(o-Tolyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the pure enantiomer.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-(o-Tolyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its fully saturated derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted indazole derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-1-(o-Tolyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of enantiomerically pure compounds, which are essential in asymmetric synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, ®-1-(o-Tolyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is explored for its therapeutic potential. Its chiral nature and structural complexity make it a promising candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and as a catalyst in various chemical processes. Its ability to facilitate enantioselective reactions is particularly valuable in the synthesis of high-value products.
Wirkmechanismus
The mechanism of action of ®-1-(o-Tolyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-(+)-o-Tolyl-CBS-oxazaborolidine: A chiral catalyst used in asymmetric synthesis.
®-1-(o-Tolyl)-4,5,6,7-tetrahydro-1H-indazole: A structurally similar compound without the amine group.
Uniqueness
®-1-(o-Tolyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine stands out due to its unique combination of an indazole ring, a tetrahydroamine group, and an o-tolyl substituent. This combination provides a distinct set of chemical and biological properties, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C14H17N3 |
|---|---|
Molekulargewicht |
227.30 g/mol |
IUPAC-Name |
(4R)-1-(2-methylphenyl)-4,5,6,7-tetrahydroindazol-4-amine |
InChI |
InChI=1S/C14H17N3/c1-10-5-2-3-7-13(10)17-14-8-4-6-12(15)11(14)9-16-17/h2-3,5,7,9,12H,4,6,8,15H2,1H3/t12-/m1/s1 |
InChI-Schlüssel |
LAKUHVDPKSNZTH-GFCCVEGCSA-N |
Isomerische SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)[C@@H](CCC3)N |
Kanonische SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(CCC3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


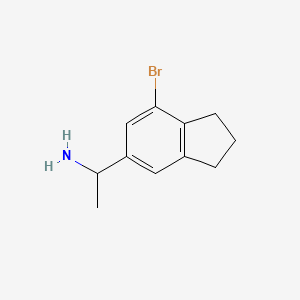

![(R)-3-Amino-6,8-difluoro-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one](/img/structure/B12976921.png)
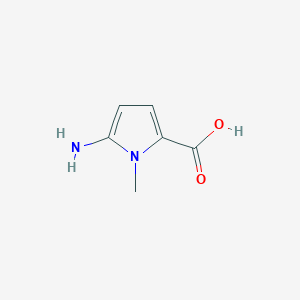

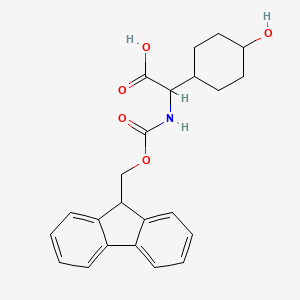
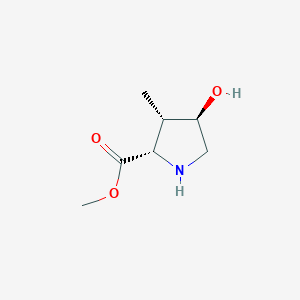
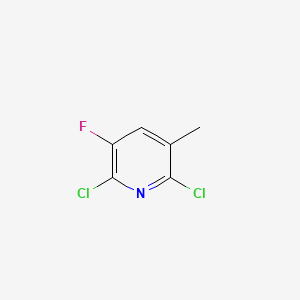
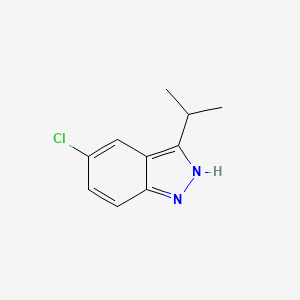


![7-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridine-3-amine](/img/structure/B12976966.png)
![2,3-Dichloro-5-methylthieno[3,2-b]pyridine](/img/structure/B12976977.png)
![2,5,6-Tribromobenzo[d]thiazole](/img/structure/B12976982.png)
